Ethyl 2-{[(4-chlorophenyl)methyl]amino}acetate
CAS No.: 6436-92-6
Cat. No.: VC8470927
Molecular Formula: C11H14ClNO2
Molecular Weight: 227.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6436-92-6 |
|---|---|
| Molecular Formula | C11H14ClNO2 |
| Molecular Weight | 227.69 g/mol |
| IUPAC Name | ethyl 2-[(4-chlorophenyl)methylamino]acetate |
| Standard InChI | InChI=1S/C11H14ClNO2/c1-2-15-11(14)8-13-7-9-3-5-10(12)6-4-9/h3-6,13H,2,7-8H2,1H3 |
| Standard InChI Key | LDTGTJKHPGIRGV-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CNCC1=CC=C(C=C1)Cl |
| Canonical SMILES | CCOC(=O)CNCC1=CC=C(C=C1)Cl |
Introduction
Chemical Identity and Structural Properties
Ethyl 2-{[(4-chlorophenyl)methyl]amino}acetate (IUPAC name: ethyl 2-[(4-chlorobenzyl)amino]acetate) is an ester derivative of glycine. Its molecular formula is CHClNO, with a molecular weight of 239.69 g/mol. The compound features a 4-chlorobenzyl group attached to the amino nitrogen of glycine, which is esterified with ethanol.
Table 1: Physicochemical Properties of Ethyl 2-{[(4-Chlorophenyl)methyl]amino}acetate
The presence of the 4-chlorophenyl group enhances lipophilicity, potentially improving membrane permeability in biological systems .
Synthesis and Manufacturing
The synthesis of ethyl 2-{[(4-chlorophenyl)methyl]amino}acetate can be inferred from analogous protocols for related glycine esters. Two primary routes are plausible:
Esterification of N-(4-Chlorobenzyl)glycine
This method involves reacting N-(4-chlorobenzyl)glycine with ethanol under acidic catalysis (e.g., sulfuric acid or HCl). The reaction typically proceeds via nucleophilic acyl substitution:
Conditions: Reflux at 80–100°C for 6–12 hours .
Alkylation of Ethyl Glycinate
An alternative approach involves alkylating ethyl glycinate hydrochloride with 4-chlorobenzyl chloride in the presence of a base (e.g., NaCO or KCO):
This method is advantageous for scalability, as demonstrated in patent WO2009057133A2 for related piperazinyl ethoxy acetic acids .
Table 2: Key Reaction Parameters for Synthesis
| Parameter | Optimal Range | Notes |
|---|---|---|
| Temperature | 80–120°C | Higher yields at 100°C |
| Catalyst | HSO, HCl | Acid concentration: 1–2 M |
| Reaction Time | 6–24 hours | Duration depends on substrate |
Applications in Pharmaceutical Chemistry
While direct pharmacological data for ethyl 2-{[(4-chlorophenyl)methyl]amino}acetate are scarce, its structural analogs exhibit notable bioactivity:
Intermediate in Drug Synthesis
The compound’s glycine backbone and aromatic chlorophenyl group make it a candidate for synthesizing protease inhibitors or receptor antagonists. For example, WO2009057133A2 highlights the use of similar ethoxy acetic acid derivatives as intermediates in antipsychotic agents .
Histone Deacetylase (HDAC) Inhibition
Methyl analogs of this compound demonstrate HDAC inhibitory activity, suggesting potential anticancer properties . Ethyl esters, with improved metabolic stability, could offer enhanced pharmacokinetics.
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